4-Hydroxy-4-(methylnitrosoamino)-1-(3-pyridinyl)-1-butanone
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Overview
Description
4-Hydroxy-4-(methylnitrosoamino)-1-(3-pyridinyl)-1-butanone is a chemical compound known for its unique structure and properties
Preparation Methods
The synthesis of 4-Hydroxy-4-(methylnitrosoamino)-1-(3-pyridinyl)-1-butanone involves several steps. The synthetic routes typically include the use of specific reagents and conditions to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.
Chemical Reactions Analysis
4-Hydroxy-4-(methylnitrosoamino)-1-(3-pyridinyl)-1-butanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are carefully selected to optimize the reaction outcomes. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used to study reaction mechanisms and pathways. In biology and medicine, it is investigated for its potential therapeutic effects and interactions with biological molecules. In industry, it may be used in the development of new materials or processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-(methylnitrosoamino)-1-(3-pyridinyl)-1-butanone involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context and application. Understanding the molecular targets and pathways involved is crucial for optimizing its use in different fields.
Comparison with Similar Compounds
When compared to similar compounds, 4-Hydroxy-4-(methylnitrosoamino)-1-(3-pyridinyl)-1-butanone stands out due to its unique structure and properties Similar compounds may include other nitrosoamino derivatives or pyridinyl-containing molecules
Properties
CAS No. |
136004-00-7 |
---|---|
Molecular Formula |
C10H13N3O3 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
N-(1-hydroxy-4-oxo-4-pyridin-3-ylbutyl)-N-methylnitrous amide |
InChI |
InChI=1S/C10H13N3O3/c1-13(12-16)10(15)5-4-9(14)8-3-2-6-11-7-8/h2-3,6-7,10,15H,4-5H2,1H3 |
InChI Key |
UIPLZNGNFRQXQE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(CCC(=O)C1=CN=CC=C1)O)N=O |
Origin of Product |
United States |
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